Sibiricose A1

Description

This compound is a natural product found in Caryopteris incana, Polygala arillata, and Polygala sibirica with data available.

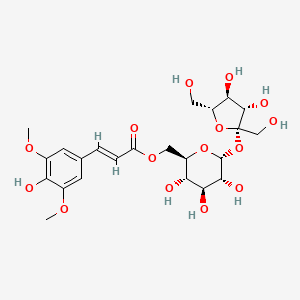

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O15/c1-33-11-5-10(6-12(34-2)16(11)27)3-4-15(26)35-8-14-17(28)19(30)20(31)22(36-14)38-23(9-25)21(32)18(29)13(7-24)37-23/h3-6,13-14,17-22,24-25,27-32H,7-9H2,1-2H3/b4-3+/t13-,14-,17-,18-,19+,20-,21+,22-,23+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBWDHVUJCXYBH-IBVGEFGBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347715 | |

| Record name | Sibiricose A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139726-40-2 | |

| Record name | Sibiricose A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Sibiricose A1: A Technical Guide to Its Natural Source and Isolation for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Sibiricose A1, a sucrose ester with potential therapeutic applications. The document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at its natural sources, detailed isolation protocols, and a putative signaling pathway associated with its potential antidepressant-like activity.

Introduction

This compound is a naturally occurring oligosaccharide ester and hydroxycinnamic acid derivative.[1] It is found in several plant species, most notably in the roots of Polygala tenuifolia, a plant with a long history of use in traditional medicine. This guide will detail the known natural sources of this compound and provide a composite, detailed experimental protocol for its extraction and purification. Furthermore, a putative signaling pathway will be presented to guide future research into its mechanism of action.

Natural Sources of this compound

This compound has been identified in several plant species. The primary and most studied source is Polygala tenuifolia, also known as Yuan Zhi in traditional Chinese medicine. Other reported sources include Caryopteris incana, Polygala arillata, and Polygala sibirica.[1] The concentration of this compound and related sucrose esters can vary depending on the plant species, geographical location, and cultivation conditions.

Isolation and Purification of this compound: An Experimental Protocol

Extraction

-

Preparation of Plant Material : Dried roots of Polygala tenuifolia are pulverized into a fine powder.

-

Solvent Extraction : The powdered root material is subjected to reflux extraction with 70-95% ethanol. This process is typically repeated 3-4 times to ensure exhaustive extraction of the target compounds.

Fractionation

-

Solvent Removal : The combined ethanolic extracts are concentrated under reduced pressure to remove the ethanol.

-

Aqueous Suspension and Macroporous Resin Chromatography : The resulting aqueous residue is suspended in water and loaded onto a macroporous adsorbent resin column (e.g., D101 or equivalent).

-

Elution : The column is first washed with deionized water to remove highly polar impurities. Subsequently, a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol) is used to elute fractions with increasing hydrophobicity. The fractions containing sucrose esters, typically eluting in the 30-70% ethanol range, are collected.

Chromatographic Purification

The enriched sucrose ester fractions are further purified using a series of chromatographic techniques:

-

Silica Gel Column Chromatography : The fraction is applied to a silica gel column and eluted with a gradient of chloroform-methanol or a similar solvent system.

-

Sephadex LH-20 Column Chromatography : Fractions containing this compound are then subjected to size-exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase, to separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : The final purification is achieved using a reversed-phase C18 column on a prep-HPLC system. A gradient of acetonitrile and water (often with a small percentage of formic acid or acetic acid to improve peak shape) is employed to isolate pure this compound.

Purity Assessment

The purity of the isolated this compound is determined by analytical High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (monitoring at approximately 320 nm) and confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Illustrative Quantitative Data for this compound Isolation

| Purification Step | Starting Material (g) | Fraction/Compound Weight (g) | Illustrative Yield (%) | Illustrative Purity (%) |

| Crude Ethanol Extract | 1000 (Dried Root Powder) | 150 | 15 | <5 |

| Macroporous Resin Fraction (30-70% Ethanol) | 150 | 30 | 20 (from crude) | ~20 |

| Silica Gel Chromatography Fraction | 30 | 5 | 16.7 (from resin fraction) | ~60 |

| Sephadex LH-20 Chromatography Fraction | 5 | 0.5 | 10 (from silica fraction) | ~90 |

| Preparative HPLC Purified this compound | 0.5 | 0.1 | 20 (from Sephadex fraction) | >98 |

Note: The data in this table is illustrative and based on typical yields for natural product isolation. Actual yields may vary.

Putative Signaling Pathway of this compound

Extracts from Polygala tenuifolia containing sucrose esters have demonstrated antidepressant-like effects. While the direct molecular target of this compound has not been definitively identified, evidence from related compounds and extracts suggests a potential interaction with the serotonergic system, specifically the 5-HT1A receptor. The following is a putative signaling pathway for the potential antidepressant-like effects of this compound.

Proposed Mechanism:

-

5-HT1A Receptor Agonism : this compound may act as an agonist at the 5-HT1A receptor, a G-protein coupled receptor (GPCR).

-

Inhibition of Adenylyl Cyclase : Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase through the Gi/o alpha subunit of the G-protein.

-

Reduction of cAMP Levels : The inhibition of adenylyl cyclase results in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).

-

Modulation of PKA and CREB : The reduction in cAMP leads to decreased activity of Protein Kinase A (PKA). This, in turn, can modulate the phosphorylation of the cAMP response element-binding protein (CREB).

-

Neuroprotective and Antidepressant Effects : The downstream effects of this cascade are hypothesized to contribute to neuroprotective and antidepressant-like outcomes.

Visualizations

Conclusion

This compound is a promising natural product with potential therapeutic applications. This guide provides a framework for its isolation from Polygala tenuifolia and a hypothetical mechanism of action to stimulate further research. The detailed protocols and diagrams are intended to serve as a valuable resource for the scientific community, facilitating the exploration of this compound's full therapeutic potential. Further studies are warranted to confirm the proposed signaling pathway and to optimize the isolation procedure for higher yields and purity.

References

Sibiricose A1: A Technical Overview of its Discovery, Properties, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiricose A1 is a naturally occurring oligosaccharide ester isolated from the roots of Polygala sibirica L., a plant with a history of use in traditional medicine.[1] As a member of the sucrose ester class of compounds, this compound has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realms of neuroprotection and anti-inflammatory action.[2][3] This technical guide provides a comprehensive overview of the discovery, chemical characteristics, and reported biological activities of this compound, with a focus on experimental methodologies and relevant quantitative data.

Discovery and Structural Elucidation

This compound was first reported as a new sucrose ester, along with five other related compounds (Sibiricose A2-A6), by Miyase et al. in 1999.[4] These compounds were isolated from the roots of Polygala sibirica. The structure of this compound was elucidated through extensive spectroscopic analysis.

Chemical Properties of this compound [5]

| Property | Value |

| Molecular Formula | C23H32O15 |

| Molecular Weight | 548.5 g/mol |

| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |

| CAS Number | 139726-40-2 |

| Class | Hydroxycinnamic acid |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the roots of Polygala sibirica typically involves a multi-step process combining solvent extraction and various chromatographic techniques. The general workflow is as follows:

-

Extraction: The dried and powdered roots of Polygala sibirica are extracted with a polar solvent, such as methanol or ethanol, to obtain a crude extract.

-

Fractionation: The crude extract is then subjected to fractionation using different solvents of increasing polarity to separate compounds based on their solubility.

-

Chromatographic Separation: The fractions containing oligosaccharide esters are further purified using a combination of chromatographic methods. These can include:

-

Silica Gel Column Chromatography: To separate compounds based on their polarity.

-

Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to separate compounds based on their molecular size.

-

Octadecylsilyl (ODS) Column Chromatography: A form of reverse-phase chromatography.

-

High-Performance Liquid Chromatography (HPLC): Often semi-preparative or preparative HPLC is used for the final purification of the compound to achieve high purity.

-

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is commonly used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D-NMR (¹H and ¹³C) and 2D-NMR (COSY, HSQC, HMBC) experiments are conducted to determine the connectivity of atoms and the stereochemistry of the molecule.

Biological Activities and Mechanisms of Action

This compound, as part of the oligosaccharide ester family from Polygala species, is associated with several beneficial biological activities.

Neuroprotective and Anti-inflammatory Activity

Oligosaccharide esters from Polygalae Radix are considered the primary active components responsible for its neuropharmacological effects, including antidepressant and neuroprotective activities.[3] While specific quantitative data for this compound is limited in the readily available literature, the proposed mechanism for related compounds involves the modulation of inflammatory pathways.

The anti-inflammatory effects of similar compounds have been evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Experimental Protocol for Anti-inflammatory Assay (General):

-

Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium.

-

Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for a specific duration.

-

Stimulation: Inflammation is induced by adding LPS to the cell culture.

-

Measurement of Inflammatory Mediators: After incubation, the cell supernatant is collected to measure the levels of NO (using the Griess reagent) and PGE2 (using ELISA).

-

Data Analysis: The concentration of the test compound that inhibits 50% of the inflammatory mediator production (IC50) is calculated.

Antioxidant Activity and the Nrf2/HO-1 Signaling Pathway

The neuroprotective effects of compounds from Polygala are also linked to their antioxidant properties and their ability to modulate the Keap1-Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response.[1][6]

Under conditions of oxidative stress, the transcription factor Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their transcription. The upregulation of these genes helps to protect cells from oxidative damage. It is hypothesized that this compound may exert its antioxidant effects by activating this pathway.

α-Amylase Inhibitory Activity

A recent study has identified this compound as a potential inhibitor of α-amylase, a key enzyme in carbohydrate digestion.[7] Inhibition of this enzyme can slow down the breakdown of complex carbohydrates into simple sugars, thereby reducing postprandial hyperglycemia. This suggests a potential role for this compound in the management of type 2 diabetes.

Experimental Protocol for α-Amylase Inhibition Assay (General):

-

Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution (substrate) are prepared.

-

Incubation: The enzyme is pre-incubated with different concentrations of the inhibitor (this compound).

-

Enzymatic Reaction: The starch solution is added to initiate the reaction.

-

Quantification of Product: The amount of reducing sugar produced is measured using a reagent such as 3,5-dinitrosalicylic acid (DNSA).

-

Calculation of Inhibition: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

While a specific IC50 value for this compound's α-amylase inhibitory activity is not yet widely reported, the identification of this activity opens a new avenue for research into its therapeutic potential.

Summary and Future Directions

This compound is a sucrose ester from Polygala sibirica with a well-defined chemical structure. Its discovery has paved the way for further investigation into its biological activities. The current body of research suggests that this compound may possess neuroprotective, anti-inflammatory, and antioxidant properties, potentially mediated through the Nrf2/HO-1 signaling pathway. Furthermore, its newly identified α-amylase inhibitory activity warrants further exploration for its potential in managing hyperglycemia.

For drug development professionals and researchers, this compound represents a promising natural product lead. Future research should focus on:

-

Obtaining more extensive quantitative data (e.g., IC50 values) for its various biological activities.

-

Elucidating the precise molecular mechanisms underlying its effects on signaling pathways.

-

Conducting in vivo studies to validate its therapeutic potential in animal models of relevant diseases.

-

Investigating its pharmacokinetic and safety profiles.

The comprehensive understanding of this compound's pharmacological profile will be crucial for its potential development into a novel therapeutic agent.

References

- 1. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C23H32O15 | CID 6326016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Sibiricose A1: A Technical Deep-Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiricose A1 is a bioactive oligosaccharide ester, a natural product identified in plants of the Polygala genus, such as Polygala sibirica and Polygala tenuifolia.[1][2] These plants have a history of use in traditional medicine, particularly in Eastern Asia, for treating conditions related to the central nervous system.[3] Emerging scientific evidence suggests that this compound possesses neuroprotective and anti-inflammatory properties, primarily attributed to its antioxidant capabilities.[4] This technical guide synthesizes the current understanding of this compound's mechanism of action, drawing from direct studies and research on closely related sucrose esters to provide a comprehensive overview for research and development.

Core Mechanism of Action: Modulation of Oxidative Stress

The principal mechanism of action for this compound appears to be its ability to mitigate cellular oxidative stress.[4] Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a wide array of pathologies, including neurodegenerative diseases. This compound is thought to exert its effects by modulating signaling pathways associated with the oxidative stress response.[4]

While the precise molecular targets of this compound are still under investigation, the activities of analogous sucrose esters from Polygala tenuifolia offer significant insights. For instance, 3,6'-disinapoyl sucrose (DISS), a structurally similar compound, has been shown to exhibit potent antidepressant-like effects through a multi-faceted mechanism. This includes the inhibition of monoamine oxidase (MAO-A and MAO-B), which are key enzymes in the degradation of neurotransmitters, regulation of the hypothalamic-pituitary-adrenal (HPA) axis, and a significant reduction in oxidative stress markers.[5][6] It is plausible that this compound shares some of these mechanistic pathways.

Quantitative Data Summary

Direct quantitative data on the specific activity of this compound is limited in the public domain. However, the following table summarizes the known biological activities of this compound and related compounds from the Polygala genus to provide a comparative context.

| Compound | Biological Activity | Quantitative Data | Source Organism | Reference |

| This compound | Antioxidant, Neuroprotective, Anti-inflammatory | Not specified | Polygala sibirica, Polygala tenuifolia | [1][4] |

| Sibiricose A5 | Neuroprotective | Protects PC12 cells from glutamate-induced damage | Polygala tenuifolia | [7][8] |

| 3,6'-disinapoyl sucrose (DISS) | Antidepressant-like | Significantly inhibits MAO-A and MAO-B activity | Polygala tenuifolia | [5][6] |

| Polygala sucrose esters (general) | Antidepressant, Neuroprotective | Not specified | Polygala species | [3] |

Signaling Pathway

The proposed mechanism of this compound's action against oxidative stress is depicted in the following signaling pathway diagram.

Experimental Protocols

The following are generalized experimental protocols relevant to the investigation of this compound's biological activities, based on methodologies employed for similar natural products.

Antioxidant Activity Assessment (DPPH Assay)

-

Objective: To determine the free radical scavenging activity of this compound.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Create a series of dilutions of the this compound stock solution.

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add a specific volume of each this compound dilution to the DPPH solution.

-

Include a positive control (e.g., ascorbic acid) and a blank (solvent with DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH scavenging activity for each concentration of this compound.

-

Neuroprotection Assay (PC12 Cell Culture Model)

-

Objective: To evaluate the protective effect of this compound against neurotoxicity.

-

Methodology:

-

Culture PC12 cells in an appropriate medium.

-

Seed the cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Induce neurotoxicity by adding a neurotoxic agent (e.g., glutamate or hydrogen peroxide).

-

Continue to incubate the cells for another 24 hours.

-

Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Measure the absorbance to determine the percentage of viable cells in each treatment group compared to the control group.

-

Monoamine Oxidase (MAO) Inhibition Assay

-

Objective: To determine if this compound inhibits the activity of MAO-A and MAO-B.

-

Methodology:

-

Prepare crude mitochondrial fractions from rat or mouse brain tissue as a source of MAO enzymes.

-

Use specific substrates for MAO-A (e.g., serotonin) and MAO-B (e.g., phenylethylamine).

-

Incubate the mitochondrial fractions with various concentrations of this compound.

-

Initiate the enzymatic reaction by adding the respective substrate.

-

Stop the reaction after a defined time.

-

Quantify the product of the enzymatic reaction using a suitable method, such as high-performance liquid chromatography (HPLC) or a fluorometric assay.

-

Calculate the percentage of inhibition of MAO-A and MAO-B activity by this compound.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and biological characterization of this compound.

Conclusion

This compound is a promising natural product with potential therapeutic applications, particularly in the realm of neuroprotection and anti-inflammatory treatments. Its primary mechanism of action is centered on the modulation of oxidative stress pathways. Further research is warranted to fully elucidate its specific molecular targets and to validate the therapeutic potential suggested by studies on closely related compounds. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this compound and its derivatives in drug discovery and development.

References

- 1. Sucrose esters and xanthone C-glycosides from the roots of Polygala sibirica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 139726-40-2 [chemicalbook.com]

- 3. tmrjournals.com [tmrjournals.com]

- 4. This compound | 139726-40-2 | PFA72640 | Biosynth [biosynth.com]

- 5. Possible mechanism of the antidepressant effect of 3,6'-disinapoyl sucrose from Polygala tenuifolia Willd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Absorbable Phenylpropenoyl Sucroses from Polygala tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Study on antidepressant components of sucrose ester from Polygala tenuifolia] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Sibiricose A1: A Technical Whitepaper for Drug Discovery and Development

Abstract

Sibiricose A1, a sucrose ester isolated from the roots of plants belonging to the Polygala genus, represents a class of natural products with significant therapeutic potential. While direct and extensive research on this compound is still emerging, the biological activities of closely related sucrose esters from Polygala tenuifolia provide a strong basis for its potential pharmacological profile. This technical guide synthesizes the current understanding of the biological activities of this compound and its analogues, with a focus on their anti-inflammatory and neuroprotective effects. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and development in this promising area of natural product chemistry.

Introduction

Polygala tenuifolia Willd., a perennial herb, has a rich history in traditional medicine for addressing a range of conditions, notably those with an inflammatory component.[1] Modern phytochemical investigations have successfully identified a variety of bioactive compounds within its roots, including a significant class of oligosaccharide esters.[1] Among these, this compound has been identified as a key constituent.[2][3] This whitepaper provides a comprehensive technical overview of the known biological activities associated with this compound and its closely related sucrose esters, presenting quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms to support researchers, scientists, and drug development professionals.

Botanical Sources and Extraction

This compound is a known phytochemical found in several plant species, most notably within the Polygala genus. The concentration and profile of related sucrose esters can differ between species and even between wild and cultivated varieties, which can impact the yield and therapeutic efficacy of the isolated compounds.[4]

Table 1: Botanical Sources of this compound and Related Sucrose Esters

| Plant Source | Compound Identified | Notes |

| Polygala sibirica | This compound, A7 | Considered a principal source of this compound.[4] |

| Polygala tenuifolia | Sibiricose A, A5, A6 | A well-documented source of various sucrose esters.[4] |

| Polygala arillata | This compound | Reported as a source of this compound.[2] |

| Caryopteris incana | This compound | Reported as a source of this compound.[2] |

| Polygala inexpectata | Sibiricose A5 | Contains a variety of other sucrose esters like Tenuifoliside C and Glomeratose.[4] |

| Crescentia cujete | This compound | A reported, though less common, source of the compound.[4] |

Experimental Protocol: Extraction and Purification of this compound

This protocol outlines a general procedure for the isolation of this compound from dried plant material, such as the roots of Polygala species.[4]

-

Preparation of Plant Material: The dried and powdered plant material (e.g., roots of Polygala sibirica) is subjected to solvent extraction.[4]

-

Solvent Extraction: The powdered material is typically extracted with 70% methanol or a similar polar solvent system to efficiently extract the oligosaccharide esters.[1]

-

Fractionation: The crude extract is concentrated under reduced pressure. The residue is then often suspended in water and partitioned successively with solvents of increasing polarity, such as n-butanol, to enrich the sucrose ester fraction.[4]

-

Chromatographic Purification: The enriched fraction undergoes a series of chromatographic techniques for further purification.[4] This may include:

-

Column Chromatography: Using resins like Diaion HP-20, eluting with a gradient of water and ethanol.[4]

-

Silica Gel Chromatography: Employing a solvent system such as chloroform-methanol-water in a gradient.[4]

-

Sephadex LH-20 Chromatography: Using a methanol gradient for size exclusion chromatography.[4]

-

Preparative High-Performance Liquid Chromatography (HPLC): Utilized for the final purification of this compound.[4]

-

Figure 1: General workflow for the isolation of this compound.

Biological Activities of this compound and Related Sucrose Esters

The primary biological activities reported for sucrose esters from Polygala tenuifolia are anti-inflammatory and neuroprotective effects. While specific quantitative data for this compound is limited in the available literature, the activities of closely related compounds provide valuable insights.

Anti-inflammatory Activity

Sucrose esters from Polygala tenuifolia have been shown to inhibit key inflammatory mediators. The anti-inflammatory potential is often evaluated by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Concentration (µM) | % Inhibition of NO Production | Reference |

| TCMB (a sucrose ester) | 50 | Significant inhibitory effect | [1] |

| Onjisaponin Fg | 50 | Significant inhibitory effect | [1] |

| Compound 21 (a phenolic derivative) | 50 | Significant inhibitory effect | [1] |

| This compound | Data not available | Data not available |

Note: While specific IC50 values are not consistently reported in the initial screening data, the significant inhibition by related compounds at a concentration of 50 µM suggests a potential anti-inflammatory role for this class of molecules.

This protocol describes a general method for assessing the anti-inflammatory activity of a compound like this compound by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.[4]

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

The cell culture supernatant is collected.

-

An equal volume of Griess reagent is added to the supernatant.

-

After a 10-15 minute incubation at room temperature, the absorbance is measured at 540 nm.

-

The concentration of nitrite, a stable product of NO, is calculated from a sodium nitrite standard curve.[4]

-

Neuroprotective Activity

Several sucrose esters from Polygala tenuifolia have demonstrated neuroprotective effects in various in vitro models.

| Compound | Model System | Observed Effect | Concentration | Reference |

| Sibiricose A5 | Glutamate-damaged PC12 cells | Dramatic protection | Not specified | [2] |

| Tenuifoliside A | Glutamate-damaged PC12 cells | Dramatic protection | Not specified | [2] |

| Tenuifolioses A & B | Glutamate and serum deficiency-induced damage | Neuroprotective activity | 1 x 10⁻⁵ mol·L⁻¹ | [2] |

| This compound | Data not available | Data not available |

This protocol outlines a general method for assessing the neuroprotective effects of a compound like this compound against a neurotoxin-induced cell death in a neuronal cell line (e.g., PC12 cells) using the MTT assay.[3]

-

Cell Culture: PC12 cells are cultured in an appropriate medium and conditions.

-

Cell Seeding: Cells are seeded in 96-well plates.

-

Treatment: Cells are co-treated with the neurotoxin (e.g., glutamate) and various concentrations of the test compound (e.g., this compound).

-

Incubation: The cells are incubated for a specified period (e.g., 24-48 hours).

-

MTT Assay:

-

MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

-

The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the control group.

-

Antiviral Activity

Currently, there is no specific data available in the reviewed literature regarding the antiviral activity of this compound. General antiviral screening assays would be required to investigate this potential biological activity.

This protocol provides a general framework for screening the antiviral activity of a compound like this compound.

-

Cell Culture and Virus Propagation: A suitable host cell line and virus are selected and propagated.

-

Cytotoxicity Assay: The maximum non-toxic concentration of the test compound on the host cells is determined.

-

Plaque Reduction Assay:

-

Confluent cell monolayers in 6-well plates are infected with a known titer of the virus.

-

After a 1-hour adsorption period, the virus inoculum is removed.

-

The cells are overlaid with a medium containing a gelling agent (e.g., agarose) and various concentrations of the test compound.

-

The plates are incubated until viral plaques are visible.

-

The cells are fixed and stained (e.g., with crystal violet), and the number of plaques is counted.

-

The percentage of plaque inhibition is calculated relative to the untreated virus control.

-

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of compounds from Polygala tenuifolia are often attributed to their modulation of key intracellular signaling pathways that regulate the expression of inflammatory mediators.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals such as LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1]

References

- 1. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Study on antidepressant components of sucrose ester from Polygala tenuifolia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Sibiricose A1: A Technical Guide for Researchers

CAS Number: 139726-40-2

Sibiricose A1 is a naturally occurring oligosaccharide ester with significant potential in drug discovery, particularly in the fields of neuroprotection, anti-inflammation, and antioxidant therapies. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the methodologies for its study, synthesized from the available scientific literature.

Core Chemical and Physical Properties

This compound is classified as a hydroxycinnamic acid and is found in plant species such as Polygala tenuifolia, Polygala sibirica, and Caryopteris incana.[1][2][3] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₂O₁₅ | [1][4][5] |

| Molecular Weight | 548.5 g/mol | [1][4][5] |

| Synonyms | Neohancoside D, 6-O-sinapoyl sucrose, Arillanin C | [2][5] |

| Appearance | Off-white to light yellow solid | [2] |

| Solubility | Soluble in DMSO | [6] |

| Storage | Store at -20°C as a powder. In DMSO, stable for 2 weeks at 4°C and for 6 months at -80°C. | [7] |

Biological Activity and Therapeutic Potential

While direct quantitative data for this compound is limited in publicly available literature, studies on closely related compounds and extracts from Polygala tenuifolia provide strong evidence for its potential biological activities. Oligosaccharide esters from this plant are recognized for their neuroprotective, anti-dementia, and antidepressant effects.[8]

Antioxidant Activity

This compound is characterized by its antioxidant properties, enabling it to neutralize free radicals through electron donation, which helps in mitigating oxidative stress.[4] This activity is crucial as oxidative stress is implicated in numerous pathological conditions, including aging and neurodegenerative diseases.[4] One study suggests that this compound possesses exceptionally high antioxidant levels.[9]

Anti-inflammatory Effects

Neuroprotective Properties

Research into oligosaccharide esters from Polygala tenuifolia has highlighted their potential in preventing memory disorders. These compounds are believed to contribute to the traditional use of this plant in treating depression and other neurological conditions. The ability of these compounds to be absorbed into the serum suggests their potential to exert effects on the central nervous system.

Experimental Protocols

The following are generalized experimental protocols for assessing the biological activities of this compound, based on methodologies used for similar compounds from Polygala tenuifolia.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2)

This protocol outlines a common method for evaluating the anti-inflammatory effects of a compound on macrophage cells stimulated with lipopolysaccharide (LPS).

Cell Line: RAW 264.7 murine macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Seed cells in 96-well plates. Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the cell culture medium and incubate for 24 hours.

-

NO Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

-

PGE2 Measurement (ELISA):

-

Quantify the amount of PGE2 in the cell culture supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

In Vivo Antioxidant Assay

This protocol describes a general procedure to evaluate the in vivo antioxidant activity of this compound in a mouse model.

Animal Model: Senescence-accelerated mice (SAMP).

Methodology:

-

Animal Groups: Divide the mice into control, model, and treatment groups.

-

Administration: Administer this compound orally to the treatment group daily for a specified period.

-

Sample Collection: At the end of the treatment period, collect blood and liver tissue samples.

-

Biochemical Analysis:

-

Measure the activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in the collected samples.

-

Determine the content of malondialdehyde (MDA) as an indicator of lipid peroxidation.

-

Signaling Pathways

The biological effects of compounds from Polygala tenuifolia are understood to be mediated through the modulation of key signaling pathways. While direct evidence for this compound is still emerging, the following pathways are implicated based on studies of related molecules.

Anti-inflammatory Signaling

The anti-inflammatory effects of sucrose esters from Polygala tenuifolia are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Caption: Potential inhibition of NF-κB and MAPK signaling by this compound.

Antioxidant Response Signaling

The antioxidant effects may be mediated through the activation of the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response.

Caption: Postulated activation of the Nrf2/HO-1 antioxidant pathway by this compound.

Synthesis

Currently, there is limited information in the public domain regarding the chemical synthesis of this compound. A synthesis route on Guidechem suggests a precursor with the CAS number 139726-37-7.[5] Further research is required to elucidate a detailed synthetic pathway.

Conclusion and Future Directions

This compound is a promising natural product with significant therapeutic potential, particularly in the areas of neurodegenerative and inflammatory diseases. While current research provides a strong foundation for its biological activities, further studies are needed to quantify its effects, elucidate its precise mechanisms of action, and develop efficient synthetic routes. This technical guide serves as a resource for researchers and drug development professionals to advance the scientific understanding and potential clinical applications of this compound.

References

- 1. This compound | C23H32O15 | CID 6326016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 139726-40-2 [chemicalbook.com]

- 3. frontiersin.org [frontiersin.org]

- 4. This compound | 139726-40-2 | PFA72640 | Biosynth [biosynth.com]

- 5. Page loading... [guidechem.com]

- 6. This compound supplier | CAS 139726-40-2 | AOBIOUS [aobious.com]

- 7. This compound|CAS 139726-40-2|DC Chemicals [dcchemicals.com]

- 8. tmrjournals.com [tmrjournals.com]

- 9. researchgate.net [researchgate.net]

The Pharmacology of Sibiricose A1: A Technical Whitepaper for Drug Development Professionals

An In-depth Examination of a Bioactive Oligosaccharide Ester with Neuroprotective and Anti-inflammatory Potential

Sibiricose A1, a naturally occurring oligosaccharide ester, has emerged as a compound of interest for researchers in neuroprotection and anti-inflammatory drug discovery. Primarily isolated from medicinal plants such as Polygala tenuifolia, this bioactive molecule is drawing attention for its potential therapeutic applications, which are believed to be rooted in its antioxidant properties and its ability to modulate cellular signaling pathways associated with oxidative stress. This technical guide synthesizes the current understanding of this compound's pharmacology, offering a resource for scientists and drug development professionals.

Core Pharmacological Profile

This compound is chemically identified as an oligosaccharide ester with the molecular formula C₂₃H₃₂O₁₅ and a CAS number of 139726-40-2. Its pharmacological activities are primarily linked to its neuroprotective and anti-inflammatory effects. Preliminary studies suggest that this compound may also possess antidepressant properties. The core mechanism of action is thought to involve the mitigation of oxidative stress at the cellular level.

Quantitative Pharmacological Data

Currently, there is a notable scarcity of publicly available, in-depth quantitative data for this compound. While the compound is available from several chemical suppliers for research purposes, comprehensive studies detailing its specific IC₅₀ or EC₅₀ values in various assays are limited. The following table summarizes the type of quantitative data that is crucial for the further development of this compound, though specific values from published studies are not yet available.

| Parameter | Assay Type | Target Cell/Enzyme | Reported Value (IC₅₀/EC₅₀) | Reference |

| Anti-inflammatory Activity | Nitric Oxide (NO) Production Assay | LPS-stimulated macrophages (e.g., RAW 264.7) | Data Not Available | - |

| Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) Inhibition | LPS-stimulated immune cells | Data Not Available | - | |

| Neuroprotective Activity | Cell Viability Assay (e.g., MTT, LDH) | Neuronal cells (e.g., SH-SY5Y, PC12) under oxidative stress (e.g., H₂O₂) | Data Not Available | - |

| Antioxidant Activity | DPPH Radical Scavenging Assay | Cell-free | Data Not Available | - |

| Cellular Antioxidant Activity (CAA) Assay | Various cell lines | Data Not Available | - |

Key Experimental Protocols

To facilitate further research and standardized evaluation of this compound, this section outlines detailed methodologies for key experiments relevant to its pharmacological profile.

In Vitro Anti-inflammatory Activity Assessment

1. Cell Culture and Treatment:

-

Cell Line: Murine macrophage cell line RAW 264.7 or bone marrow-derived macrophages (BMDMs).

-

Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol: Seed cells in 96-well plates. Pre-treat with varying concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay (Griess Test):

-

Principle: Measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Collect 50 µL of cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

3. Pro-inflammatory Cytokine Quantification (ELISA):

-

Principle: Enzyme-Linked Immunosorbent Assay to measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure: Follow the manufacturer's instructions for commercially available ELISA kits.

In Vitro Neuroprotective Activity Assessment

1. Cell Culture and Induction of Oxidative Stress:

-

Cell Line: Human neuroblastoma cell line SH-SY5Y or rat pheochromocytoma cell line PC12.

-

Culture Conditions: Appropriate growth medium (e.g., DMEM/F12) with supplements.

-

Induction of Injury: Expose cells to an oxidative stressor such as hydrogen peroxide (H₂O₂) or glutamate at a pre-determined toxic concentration.

2. Cell Viability Assays:

-

MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium as an indicator of cytotoxicity.

Signaling Pathways and Molecular Mechanisms

The antioxidant effects of many natural compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It is hypothesized that this compound may also exert its protective effects through this pathway.

Caption: Hypothesized Nrf2 signaling pathway activation by this compound.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress, reactive oxygen species (ROS) can modify cysteine residues on Keap1, leading to a conformational change and the release of Nrf2. This compound, with its antioxidant properties, is postulated to reduce the overall ROS load, thereby indirectly promoting Nrf2 stability and translocation to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the transcription of protective enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL). This cascade ultimately enhances the cell's capacity to counteract oxidative damage.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial pharmacological screening of a compound like this compound for its anti-inflammatory and neuroprotective properties.

Caption: General experimental workflow for this compound evaluation.

Future Directions and Conclusion

This compound represents a promising natural product with potential therapeutic applications in neuroinflammatory and neurodegenerative diseases. However, the current body of research is in its infancy. To advance the development of this compound, future studies should focus on:

-

Comprehensive Quantitative Analysis: Generating robust dose-response curves to determine IC₅₀ and EC₅₀ values in a variety of relevant cellular and biochemical assays.

-

Mechanism of Action Elucidation: Conducting in-depth studies to confirm the role of the Nrf2 pathway and explore other potential molecular targets.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of diseases such as Alzheimer's disease, Parkinson's disease, and inflammatory disorders.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

An In-Depth Technical Guide to Sodium-Glucose Cotransporter 2 (SGLT2) Receptor Binding and Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the direct binding or inhibitory activity of Sibiricose A1 on the Sodium-Glucose Cotransporter 2 (SGLT2) receptor. Therefore, this guide will provide a comprehensive overview of SGLT2 receptor binding and inhibition using well-characterized, clinically relevant SGLT2 inhibitors as examples. The principles, protocols, and data presented herein are representative of the field and can be applied to the investigation of novel compounds, such as this compound.

Executive Summary

The Sodium-Glucose Cotransporter 2 (SGLT2) has emerged as a pivotal target in the management of type 2 diabetes mellitus. Located predominantly in the proximal renal tubules, SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[1] Inhibition of SGLT2 presents a unique, insulin-independent mechanism for lowering blood glucose levels by promoting urinary glucose excretion.[2] This guide provides a technical overview of the interaction between SGLT2 and its inhibitors, focusing on quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Analysis of SGLT2 Inhibitor Binding Affinity

The potency of SGLT2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and, in some cases, the inhibitor constant (Ki). These values represent the concentration of an inhibitor required to reduce SGLT2 activity by 50% and the binding affinity of the inhibitor to the receptor, respectively. The following table summarizes the reported IC50 values for several well-established SGLT2 inhibitors.

| Compound | Target | IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference |

| Dapagliflozin | Human SGLT2 | 0.49 - 1.2 | ~1200-fold | [2][3] |

| Canagliflozin | Human SGLT2 | 4.2 ± 1.5 | ~150 to 160-fold | [4] |

| Empagliflozin | Human SGLT2 | 3.1 | >2500-fold | [2][3] |

| Sotagliflozin | Human SGLT2 | 1.8 | ~20-fold | [4] |

Experimental Protocols for Assessing SGLT2 Receptor Binding

The determination of a compound's binding affinity and inhibitory effect on SGLT2 can be achieved through various in vitro assays. The two most common approaches are radioligand binding assays and fluorescence-based glucose uptake assays.

Radioligand-Based SGLT2 Inhibition Assay

This method directly measures the ability of a test compound to displace a radiolabeled ligand that binds to the SGLT2 transporter. It is considered a gold standard for determining binding affinity.[5]

Objective: To determine the IC50 value of a test compound for the human SGLT2 (hSGLT2) transporter.

Materials:

-

Cells stably expressing hSGLT2 (e.g., CHO or HEK293 cells).

-

Pretreatment buffer (e.g., 10 mM HEPES, 5 mM Tris, 140 mM choline chloride, 2 mM KCl, 1 mM CaCl2, and 1 mM MgCl2, pH 7.4).[1]

-

Uptake buffer (e.g., 10 mM HEPES, 5 mM Tris, 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 7.4).[1]

-

Radiolabeled substrate: [14C]-α-methyl-D-glucopyranoside ([14C]-AMG).

-

Test compound and vehicle (e.g., DMSO).

-

Washing buffer (pretreatment buffer with a high concentration of non-radiolabeled AMG).[1]

-

Liquid scintillation counter.

Procedure:

-

Cell Culture: Seed hSGLT2-expressing cells into a 96-well culture plate and grow to confluence.[1]

-

Pre-incubation: Wash the cells with pretreatment buffer. Then, incubate the cells in pretreatment buffer for approximately 10 minutes at 37°C.[1]

-

Inhibition Reaction: Add the uptake buffer containing a fixed concentration of [14C]-AMG and varying concentrations of the test compound (or vehicle) to the cells.[1]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 hours) to allow for substrate uptake.[1]

-

Washing: Terminate the uptake by washing the cells twice with ice-cold washing buffer to remove unbound radioligand.[1]

-

Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.[1]

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [14C]-AMG uptake (total uptake in the presence of vehicle minus non-specific uptake in the presence of a high concentration of non-radiolabeled AMG).

Fluorescence-Based Glucose Uptake Assay

This method utilizes a fluorescent glucose analog to measure glucose uptake into cells, providing a non-radioactive alternative for screening SGLT2 inhibitors.[6]

Objective: To screen for and characterize SGLT2 inhibitors by measuring the uptake of a fluorescent glucose analog.

Materials:

-

Human kidney proximal tubule cell line (e.g., HK-2) endogenously expressing SGLT2.[6]

-

Culture medium (e.g., Keratinocyte-SFM).[7]

-

Krebs-Ringer-Henseleit (KRH) buffer.

-

Fluorescent glucose analog: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-d-glucose (2-NBDG).[6]

-

Test compound and vehicle (e.g., DMSO).

-

Known SGLT2 inhibitor (e.g., Dapagliflozin) as a positive control.[6]

-

Fluorescence plate reader.

Procedure:

-

Cell Culture: Seed HK-2 cells into a 96-well black, clear-bottom plate and grow to confluence.[8]

-

Compound Incubation: Wash the cells with pre-warmed KRH buffer. Add KRH buffer containing the desired concentration of the test compound or vehicle to each well and pre-incubate at 37°C for 15-30 minutes.[8]

-

Glucose Uptake Initiation: Add 2-NBDG solution to each well to a final concentration of 100-200 µM to initiate glucose uptake.[8]

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.[8]

-

Termination and Washing: Terminate the uptake by removing the 2-NBDG solution and washing the cells with ice-cold KRH buffer.[8]

-

Fluorescence Measurement: Lyse the cells and measure the fluorescence of the cell lysates using a fluorescence plate reader (Excitation/Emission ~485/535 nm).[8]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the SGLT2-specific uptake (total uptake minus non-specific uptake). Determine the IC50 value by fitting the data to a dose-response curve.[8]

Visualizations

Signaling Pathway of SGLT2 Inhibition

Caption: SGLT2 Inhibition Pathway in the Kidney.

Experimental Workflow for SGLT2 Inhibitor Screening

Caption: Workflow for SGLT2 Inhibitor Screening Assay.

Conclusion

The inhibition of the SGLT2 receptor is a validated and effective strategy for the treatment of type 2 diabetes. This guide has outlined the key quantitative parameters used to assess inhibitor potency and provided detailed, standardized protocols for determining these values. While there is currently no specific data on the interaction of this compound with the SGLT2 receptor, the methodologies described herein provide a clear framework for the future investigation of this and other novel compounds. The continued exploration of new chemical entities for SGLT2 inhibition holds promise for the development of next-generation antidiabetic therapies.

References

- 1. Assay: SGLT2 Inhibition Assay: For sodium-dependent glucose transport assay, cells expressing hSGLT2 were seeded into a 96-well culture plate at a de... - ChEMBL [ebi.ac.uk]

- 2. Characterization of the SGLT2 Interaction Network and Its Regulation by SGLT2 Inhibitors: A Bioinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]

- 4. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Sibiricose A1: A Technical Review of Its Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiricose A1 is a sucrose ester natural product, part of a larger family of related compounds found predominantly in plants of the Polygala genus, such as Polygala sibirica.[1][2] While direct and extensive research on this compound is limited, the chemical class of sucrose esters and extracts from Polygala species are known to possess a range of biological activities, including neuroprotective and anti-inflammatory effects. This technical guide consolidates the available information on this compound and related compounds to provide a comprehensive overview for research and drug development purposes. Given the scarcity of data specifically for this compound, this review will draw parallels from closely related analogs, particularly other sibiricose derivatives, to infer its potential biological profile and mechanisms of action.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. This information is compiled from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C23H32O15 | PubChem |

| Molecular Weight | 548.5 g/mol | PubChem |

| CAS Number | 139726-40-2 | PubChem |

| Appearance | White or off-white powder | Inferred from related compounds |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water | Inferred from related compounds |

Potential Biological Activities and Quantitative Data of Related Compounds

Table 2: Anti-inflammatory Activity of Compounds from Polygala Species

| Compound | Assay | Target/Cell Line | IC50 / Activity |

| Tenuifoliside A | Nitric Oxide (NO) Production Inhibition | LPS-stimulated BV2 microglia | IC50: 23.4 µM |

| 3,6'-disinapoyl-sucrose | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | IC50: 17.2 µM |

| Onjisaponin F | Pro-inflammatory cytokine (TNF-α) inhibition | LPS-stimulated BV2 microglia | Significant inhibition at 10 µM |

Table 3: Neuroprotective Activity of Compounds from Polygala Species

| Compound | Assay | Cell Line / Model | Activity |

| Tenuifolin | Protection against Aβ25-35 induced toxicity | SH-SY5Y cells | Increased cell viability by 43% at 20 µM |

| Sibiricose A5 | Protection against glutamate-induced toxicity | HT22 cells | Significant protection at 10 µM |

| Polygala tenuifolia extract | Scopolamine-induced memory impairment | Mouse model | Improved learning and memory at 100 mg/kg |

Experimental Protocols

The following are detailed methodologies for the isolation of sibiricose derivatives from Polygala species and for key biological assays. These protocols are based on established methods and can be adapted for the study of this compound.

Isolation and Purification of this compound from Polygala sibirica

This protocol describes a general procedure for the extraction and purification of this compound from the roots of Polygala sibirica.

-

Extraction:

-

Air-dried and powdered roots of Polygala sibirica (1 kg) are extracted with 95% ethanol (3 x 5 L) at room temperature for 72 hours.

-

The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.

-

The n-butanol fraction, typically enriched with sucrose esters, is concentrated under reduced pressure.

-

-

Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a gradient of methanol in water (0% to 100%).

-

Fractions containing sibiricose compounds, as determined by thin-layer chromatography (TLC), are combined.

-

Further purification is achieved by repeated column chromatography on silica gel, eluting with a chloroform-methanol gradient.

-

Final purification to obtain this compound is performed using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water mobile phase.

-

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production

This protocol outlines the procedure for assessing the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Assay Procedure:

-

Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

-

The medium is replaced with fresh medium containing various concentrations of this compound and the cells are pre-incubated for 1 hour.

-

Inflammation is induced by adding LPS to a final concentration of 1 µg/mL and incubating for 24 hours.

-

-

NO Measurement:

-

The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to LPS-treated control cells.

-

Postulated Mechanism of Action and Signaling Pathways

While the direct molecular targets of this compound have not been elucidated, its potential anti-inflammatory and neuroprotective effects are likely mediated through the modulation of key signaling pathways involved in inflammation and neuronal cell survival. Based on the activities of related natural products, the following pathways are proposed as potential targets for this compound.

Anti-inflammatory Action: Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of many natural products are attributed to the downregulation of pro-inflammatory mediators. This is often achieved by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Caption: Proposed inhibitory action of this compound on NF-κB and MAPK signaling.

Experimental Workflow for Investigating Signaling Pathway Modulation

The following diagram illustrates a typical workflow for determining the effect of this compound on cellular signaling pathways.

Caption: Workflow for analyzing the effects of this compound on signaling pathways.

This compound represents a promising, yet understudied, natural product with potential therapeutic applications in inflammatory and neurodegenerative diseases. While direct experimental evidence is currently lacking, the data from closely related compounds strongly suggest that this compound possesses anti-inflammatory and neuroprotective activities. The proposed mechanisms of action, centered around the inhibition of the NF-κB and MAPK signaling pathways, provide a solid foundation for future research. The experimental protocols outlined in this guide offer a starting point for the systematic evaluation of this compound's biological effects and for the elucidation of its precise molecular mechanisms. Further investigation into this and other related sucrose esters is warranted to fully understand their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Sibiricose A1 Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiricose A1 is a naturally occurring oligosaccharide ester found in plants such as Polygala tenuifolia. It belongs to the family of phenylpropanoid sucrose esters, which are known for a variety of biological activities, including neuroprotective and antidepressant effects. The complex structure of this compound, characterized by a sucrose core selectively acylated with a sinapoyl group, presents a significant synthetic challenge. While a specific total synthesis of this compound has not been widely reported, this document provides a detailed protocol for the synthesis of a representative sinapoylated sucrose derivative. This protocol is based on established methods for the regioselective acylation of sucrose and the synthesis of related phenylpropanoid sucrose esters.

The presented methodologies will guide researchers in the synthesis of this compound analogs and other complex glycosyl esters, which are valuable tools for drug discovery and development. The protocols include strategies for selective protection of sucrose hydroxyl groups, esterification with sinapic acid, and subsequent deprotection to yield the target compound.

General Synthetic Strategy

The total synthesis of a this compound analog involves a multi-step process that begins with the selective protection of the numerous hydroxyl groups of sucrose. This is crucial for directing the acylation to the desired position. Following protection, the free hydroxyl group is esterified with a protected sinapic acid derivative. The final step involves the removal of all protecting groups to yield the target sinapoylated sucrose.

Caption: General workflow for the synthesis of a this compound analog.

Data Presentation: Protecting Groups for Sucrose

The regioselective functionalization of sucrose is a significant challenge due to the presence of eight hydroxyl groups with similar reactivity. The choice of protecting groups is therefore critical. The following table summarizes common protecting groups used in sucrose chemistry and their typical deprotection conditions.

| Protecting Group | Abbreviation | Common Reagents for Introduction | Common Reagents for Removal | Notes |

| Benzyl | Bn | Benzyl bromide (BnBr), NaH | H₂, Pd/C | Stable to a wide range of conditions. |

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole | Tetrabutylammonium fluoride (TBAF) | Good for protecting primary hydroxyls. |

| Isopropylidene | - | 2,2-Dimethoxypropane, CSA | Acetic acid, H₂O | Protects cis-diols. |

| Acetyl | Ac | Acetic anhydride, Pyridine | NaOMe, MeOH | Base labile. |

| Benzoyl | Bz | Benzoyl chloride, Pyridine | NaOMe, MeOH | More stable than acetyl. |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a 6-O-sinapoyl sucrose, a representative analog of this compound.

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression of the key experimental stages.

Caption: Step-by-step workflow for the synthesis of 6-O-sinapoyl sucrose.

Protocol 1: Synthesis of 1',2,3,3',4,4'-Hexa-O-acetylsucrose (Protected Sucrose)

Objective: To selectively protect all but one hydroxyl group of sucrose to allow for regioselective acylation.

Materials:

-

Sucrose

-

Acetic anhydride

-

Pyridine

-

Trityl chloride

-

4-(Dimethylamino)pyridine (DMAP)

-

Hydrobromic acid in acetic acid

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Peracetylation of Sucrose:

-

Dissolve sucrose (1 eq) in pyridine at 0 °C.

-

Slowly add acetic anhydride (10 eq) and stir the reaction mixture at room temperature overnight.

-

Pour the mixture into ice-water and extract with DCM.

-

Wash the organic layer with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain octa-O-acetylsucrose.

-

-

Selective 6-O-Tritylation:

-

Dissolve octa-O-acetylsucrose (1 eq) in dry pyridine.

-

Add trityl chloride (1.5 eq) and DMAP (0.1 eq).

-

Stir the reaction at 50 °C for 24 hours.

-

Cool the reaction to room temperature, add MeOH to quench, and concentrate.

-

Purify the residue by silica gel column chromatography to yield 1',2,3,3',4,4',6'-hepta-O-acetyl-6-O-tritylsucrose.

-

-

Selective 6-OH Detritylation:

-

Dissolve the tritylated sucrose (1 eq) in DCM.

-

Add a solution of HBr in acetic acid (1.2 eq) dropwise at 0 °C.

-

Stir for 30 minutes.

-

Quench the reaction with saturated NaHCO₃ solution.

-

Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate.

-

Purify by silica gel column chromatography to afford 1',2,3,3',4,4'-hexa-O-acetylsucrose.

-

Protocol 2: Synthesis of 6-O-Sinapoyl Sucrose (Final Product)

Objective: To acylate the free hydroxyl group of the protected sucrose with sinapic acid and then deprotect to obtain the final product.

Materials:

-

1',2,3,3',4,4'-Hexa-O-acetylsucrose

-

Sinapic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Sodium methoxide (NaOMe) in Methanol (MeOH)

-

Amberlite IR120 H⁺ resin

-

Silica gel for column chromatography

Procedure:

-

Esterification with Sinapic Acid:

-

Dissolve 1',2,3,3',4,4'-hexa-O-acetylsucrose (1 eq), sinapic acid (1.5 eq), and DMAP (0.2 eq) in dry DCM.

-

Add a solution of DCC (1.5 eq) in DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain 1',2,3,3',4,4'-hexa-O-acetyl-6-O-sinapoylsucrose.

-

-

Global Deprotection (Deacetylation):

-

Dissolve the acetylated and sinapoylated sucrose (1 eq) in dry MeOH.

-

Add a catalytic amount of NaOMe solution (0.1 M in MeOH) until the pH is ~9.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, neutralize with Amberlite IR120 H⁺ resin.

-

Filter the resin and concentrate the filtrate under reduced pressure.

-

Purify the final product by silica gel column chromatography to yield 6-O-sinapoyl sucrose.

-

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the synthesis of this compound analogs. By employing a robust protecting group strategy and well-established acylation and deprotection methods, researchers can access a variety of phenylpropanoid sucrose esters for biological evaluation. The modular nature of this synthetic route allows for the introduction of diverse acyl groups, facilitating the exploration of structure-activity relationships within this important class of natural products. The successful synthesis of these complex molecules will undoubtedly contribute to advancements in drug discovery and development.

Application Notes and Protocols for the Quantification of Sibiricose A1

These application notes provide detailed methodologies for the quantification of Sibiricose A1 in plant materials, targeting researchers, scientists, and professionals in drug development. The protocols include sample preparation, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods.

Introduction

This compound is a hydroxycinnamic acid found in plant species such as Caryopteris incana, Polygala arillata, and Polygala sibirica[1]. As a secondary metabolite, its quantification is crucial for quality control of herbal materials, pharmacokinetic studies, and understanding its biological activity. This document outlines protocols for the extraction and subsequent quantification of this compound using two common analytical techniques: HPLC-UV for its accessibility and LC-MS/MS for its high sensitivity and selectivity.

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material.

2.1. Materials and Reagents

-

Dried and powdered plant material (e.g., roots of Polygala sibirica)

-

Methanol (HPLC grade)

-

Ethanol (70%)

-

Water (deionized or distilled)

-

Solid Phase Extraction (SPE) cartridges (C18, optional for cleanup)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.45 µm)

2.2. Extraction Protocol

-

Maceration: Weigh 1.0 g of the dried, powdered plant material and place it in a conical flask. Add 20 mL of 70% ethanol.

-

Extraction: Tightly cap the flask and sonicate for 30 minutes in an ultrasonic bath. Afterward, allow the mixture to macerate for 24 hours at room temperature, with occasional shaking.

-

Filtration and Re-extraction: Filter the extract through Whatman No. 1 filter paper. The remaining plant material can be re-extracted twice more with 20 mL of 70% ethanol to ensure complete extraction.

-